molecular formula C13H18O4 B8176620 2-(Hexyloxy)-4-hydroxybenzoic acid

2-(Hexyloxy)-4-hydroxybenzoic acid

Cat. No.: B8176620
M. Wt: 238.28 g/mol
InChI Key: KBFZWGGFUBBAFN-UHFFFAOYSA-N
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Description

2-(Hexyloxy)-4-hydroxybenzoic acid is an organic compound that belongs to the class of hydroxybenzoic acids It is characterized by the presence of a hexyl group attached to the oxygen atom and a hydroxyl group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Hexyloxy)-4-hydroxybenzoic acid typically involves the esterification of 4-hydroxybenzoic acid with hexanol, followed by hydrolysis. The reaction is usually carried out in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid. The esterification reaction can be represented as follows:

4-Hydroxybenzoic acid+HexanolH2SO42-(Hexyloxy)-4-hydroxybenzoic acid+Water\text{4-Hydroxybenzoic acid} + \text{Hexanol} \xrightarrow{\text{H}_2\text{SO}_4} \text{this compound} + \text{Water} 4-Hydroxybenzoic acid+HexanolH2​SO4​​2-(Hexyloxy)-4-hydroxybenzoic acid+Water

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(Hexyloxy)-4-hydroxybenzoic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide (NaOH).

Major Products

    Oxidation: Quinone derivatives.

    Reduction: 2-(Hexyloxy)-4-hydroxybenzyl alcohol.

    Substitution: Alkylated derivatives of this compound.

Scientific Research Applications

2-(Hexyloxy)-4-hydroxybenzoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential antioxidant properties.

    Medicine: Explored for its potential use in drug formulations due to its bioactive properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Hexyloxy)-4-hydroxybenzoic acid involves its interaction with various molecular targets. The hydroxyl group can participate in hydrogen bonding, while the hexyl group can influence the compound’s hydrophobic interactions. These interactions can affect the compound’s binding affinity to enzymes and receptors, thereby modulating its biological activity.

Comparison with Similar Compounds

Similar Compounds

    4-Hydroxybenzoic acid: Lacks the hexyl group, making it less hydrophobic.

    2-(Methoxy)-4-hydroxybenzoic acid: Contains a methoxy group instead of a hexyloxy group, resulting in different solubility and reactivity.

    2-(Ethoxy)-4-hydroxybenzoic acid: Contains an ethoxy group, which affects its chemical properties compared to the hexyloxy derivative.

Uniqueness

2-(Hexyloxy)-4-hydroxybenzoic acid is unique due to the presence of the hexyloxy group, which imparts distinct hydrophobic characteristics and influences its chemical reactivity and biological interactions. This makes it a valuable compound for specific applications where these properties are advantageous.

Properties

IUPAC Name

2-hexoxy-4-hydroxybenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18O4/c1-2-3-4-5-8-17-12-9-10(14)6-7-11(12)13(15)16/h6-7,9,14H,2-5,8H2,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBFZWGGFUBBAFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCOC1=C(C=CC(=C1)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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